Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, adding to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a benzylamine derivative with a spirocyclic lactone under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can affect various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
Uniqueness
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate stands out due to its specific amino and benzyl functional groups, which confer unique reactivity and binding properties. These features make it particularly useful in the synthesis of specialized pharmaceutical agents and in studies of enzyme inhibition .
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2 |
InChI Key |
HMOLUMBNXPQUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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